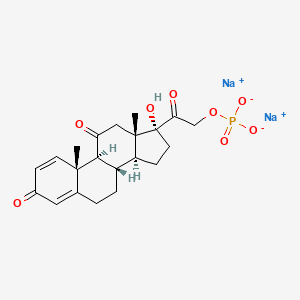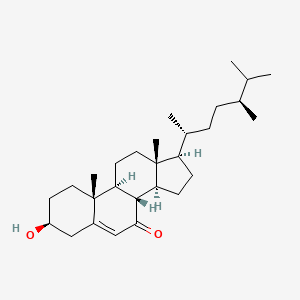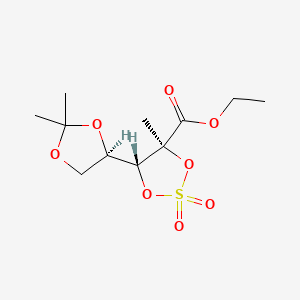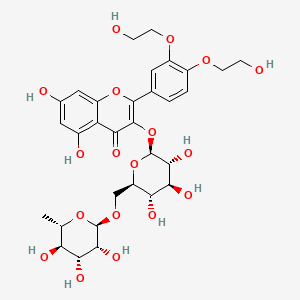
Digalloyl trioleate
説明
Digalloyl trioleate is a compound that belongs to the class of esters, specifically tri-esters of oleic acid. It is composed of two molecules of gallic acid and one molecule of oleic acid esterified together. This compound is known for its antioxidant and ultraviolet-absorbing properties, making it a valuable ingredient in cosmetic formulations .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of digalloyl trioleate involves the esterification of gallic acid with oleic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through various stages, including washing, drying, and distillation, to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air or ultraviolet light. This reaction can lead to the formation of peroxides and other oxidative degradation products.
Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the cleavage of ester bonds and the formation of gallic acid and oleic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, and are carried out under reflux conditions.
Major Products Formed:
Oxidation: Peroxides and other oxidative degradation products.
Reduction: Gallic acid and oleic acid.
Substitution: Various substituted esters depending on the functional group introduced.
科学的研究の応用
Digalloyl trioleate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound to study esterification and transesterification reactions.
- Investigated for its antioxidant properties and potential use as a stabilizer in various formulations .
Biology:
- Studied for its potential role in protecting cells from oxidative stress.
- Used in experiments to understand the interactions between esters and biological membranes .
Medicine:
- Explored for its potential use in topical formulations to protect the skin from ultraviolet radiation.
- Investigated for its anti-inflammatory properties and potential use in treating skin conditions .
Industry:
- Used as an ingredient in cosmetic formulations, particularly in sunscreens and anti-aging products.
- Investigated for its potential use as a natural preservative in food and cosmetic products .
作用機序
The mechanism of action of digalloyl trioleate primarily involves its antioxidant and ultraviolet-absorbing properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. Additionally, its ability to absorb ultraviolet light helps in protecting the skin from harmful radiation .
Molecular Targets and Pathways:
Antioxidant Pathways: this compound interacts with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage.
Ultraviolet Absorption: The compound absorbs ultraviolet light, preventing it from penetrating the skin and causing damage.
類似化合物との比較
Gallic Acid: A phenolic acid with antioxidant properties, commonly found in plants.
Oleic Acid: A monounsaturated fatty acid, widely used in the food and cosmetic industries.
Triolein: A tri-ester of glycerol and oleic acid, used as a model compound in lipid research.
Comparison:
Antioxidant Properties: While gallic acid and oleic acid individually possess antioxidant properties, the esterification to form digalloyl trioleate enhances these properties, making it more effective in preventing oxidative damage.
Ultraviolet Absorption: this compound has superior ultraviolet-absorbing properties compared to its individual components, making it a more effective ingredient in sunscreens.
特性
IUPAC Name |
3,4-dihydroxy-5-[3,4,5-tris[[(Z)-octadec-9-enoyl]oxy]benzoyl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H106O12/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-62(70)77-60-54-57(68(76)79-59-53-56(67(74)75)52-58(69)65(59)73)55-61(78-63(71)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)66(60)80-64(72)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,52-55,69,73H,4-24,31-51H2,1-3H3,(H,74,75)/b28-25-,29-26-,30-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKKFLSUPRUBOO-IUPFWZBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC(=CC(=C1OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC(=CC(=C1OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H106O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009857 | |
| Record name | Digalloyl trioleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1115.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17048-39-4 | |
| Record name | Digalloyl trioleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017048394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digalloyl trioleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIGALLOYL TRIOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGQ9BY2MDE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)



![5-Hydroxy-2-methyl-8-methylidenepyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B580157.png)







